4-(piperidin-3-yloxy)pyridine
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Overview
Description
4-(piperidin-3-yloxy)pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidin-3-yloxy)pyridine typically involves the reaction of 3-hydroxypyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-hydroxypyridine, followed by nucleophilic substitution with piperidine.
Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient catalytic processes. For example, the use of nickel catalysts in the hydrogenation of pyridine derivatives can provide a regioselective and mild method for the preparation of piperidine-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidine compounds.
Scientific Research Applications
4-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered heterocycle with one nitrogen atom in the ring.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness: 4-(piperidin-3-yloxy)pyridine is unique due to the combination of both piperidine and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
933701-61-2 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23g/mol |
IUPAC Name |
4-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |
InChI Key |
SMRSTPFSSZRHHP-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)OC2=CC=NC=C2 |
Canonical SMILES |
C1CC(CNC1)OC2=CC=NC=C2 |
Origin of Product |
United States |
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